1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route for Letaxaban involves the preparation of its tetrahydropyrimidin-2(1H)-one core structure. The preparation method includes the following steps :
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents, including a chloronaphthyl group and a sulfonyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for Letaxaban would likely involve scaling up these synthetic steps while ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Letaxaban undergoes several types of chemical reactions, including:
Oxidation: Letaxaban can undergo oxidation reactions, particularly at the hydroxyl group present in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups within the molecule.
Substitution: Substitution reactions can take place at the aromatic rings, particularly involving the chlorine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of Letaxaban .
Wissenschaftliche Forschungsanwendungen
Letaxaban has been extensively studied for its anticoagulant properties. Its primary applications in scientific research include:
Medicine: Clinically, Letaxaban has been evaluated in phase II trials for the treatment of venous thromboembolism and acute coronary syndrome. Although these trials were discontinued, the data gathered has contributed to the understanding of anticoagulant therapies.
Wirkmechanismus
Letaxaban exerts its effects by directly inhibiting coagulation factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade . By inhibiting factor Xa, Letaxaban prevents the formation of thrombin and subsequently reduces the formation of blood clots. This mechanism makes it a potent anticoagulant with potential therapeutic applications in conditions characterized by excessive clotting .
Vergleich Mit ähnlichen Verbindungen
Letaxaban belongs to a class of direct factor Xa inhibitors, which includes other compounds such as:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
- Darexaban
- Eribaxaban
Compared to these similar compounds, Letaxaban is unique in its specific molecular structure and the particular substituents attached to its core tetrahydropyrimidin-2(1H)-one structure . While all these compounds share the common mechanism of inhibiting factor Xa, differences in their molecular structures can lead to variations in their pharmacokinetic properties, efficacy, and safety profiles .
Letaxaban’s development was discontinued after phase II trials due to insufficient efficacy and safety results . its study has provided valuable insights into the design and optimization of direct factor Xa inhibitors, contributing to the broader field of anticoagulant research.
Eigenschaften
IUPAC Name |
1-[1-[3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHAEMCVKDPMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.